2-naphthalen-1-yl-3H-isoindol-1-imine;hydroiodide
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Overview
Description
2-naphthalen-1-yl-3H-isoindol-1-imine;hydroiodide is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring fused to an isoindole moiety. The hydroiodide salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-naphthalen-1-yl-3H-isoindol-1-imine typically involves the condensation of naphthalene derivatives with isoindole precursors. Common synthetic routes include:
Condensation Reaction: This involves the reaction of naphthalene-1-carbaldehyde with isoindoline in the presence of a suitable catalyst.
Cyclization: The intermediate products undergo cyclization to form the isoindole ring.
Industrial Production Methods
Industrial production of this compound often employs high-yield synthetic routes and optimized reaction conditions to ensure purity and scalability. Techniques such as continuous flow synthesis and automated reactors are used to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-naphthalen-1-yl-3H-isoindol-1-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro compounds, and various substituted isoindoles.
Scientific Research Applications
2-naphthalen-1-yl-3H-isoindol-1-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-naphthalen-1-yl-3H-isoindol-1-imine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include:
Enzyme Inhibition: Inhibits key enzymes involved in metabolic pathways.
Receptor Modulation: Binds to receptors, altering signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 2-naphthalen-1-yl-isoindole-1,3-dione
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
2-naphthalen-1-yl-3H-isoindol-1-imine is unique due to its specific structural features and the presence of the hydroiodide salt, which enhances its solubility and stability compared to similar compounds.
Properties
IUPAC Name |
2-naphthalen-1-yl-3H-isoindol-1-imine;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2.HI/c19-18-16-10-4-2-7-14(16)12-20(18)17-11-5-8-13-6-1-3-9-15(13)17;/h1-11,19H,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYSBZRWESMEBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1C3=CC=CC4=CC=CC=C43.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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